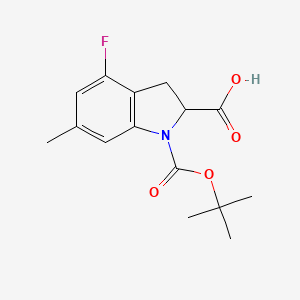![molecular formula C13H15NO4 B2478803 N-[(2E)-3-(2-Ethoxyphenyl)prop-2-enoyl]glycine CAS No. 899205-17-5](/img/structure/B2478803.png)
N-[(2E)-3-(2-Ethoxyphenyl)prop-2-enoyl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2E)-3-(2-Ethoxyphenyl)prop-2-enoyl]glycine is an organic compound with the molecular formula C₁₃H₁₅NO₄. It is a derivative of glycine, an amino acid, and features an ethoxyphenyl group attached to a propenoyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-(2-Ethoxyphenyl)prop-2-enoyl]glycine typically involves the reaction of glycine with an appropriate ethoxyphenyl derivative under specific conditions. One common method involves the use of an esterification reaction where glycine reacts with 2-ethoxyphenylacetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2E)-3-(2-Ethoxyphenyl)prop-2-enoyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in an aqueous medium at room temperature.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[(2E)-3-(2-Ethoxyphenyl)prop-2-enoyl]glycine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mécanisme D'action
The mechanism of action of N-[(2E)-3-(2-Ethoxyphenyl)prop-2-enoyl]glycine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activities or interacting with receptors to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
N-[(2E)-3-(2-Ethoxyphenyl)prop-2-enoyl]glycine can be compared with other similar compounds, such as:
N-[(2E)-3-(2-Methoxyphenyl)prop-2-enoyl]glycine: Similar structure but with a methoxy group instead of an ethoxy group.
N-[(2E)-3-(2-Phenyl)prop-2-enoyl]glycine: Lacks the ethoxy group, leading to different chemical properties and reactivity.
N-[(2E)-3-(2-Chlorophenyl)prop-2-enoyl]glycine:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs .
Propriétés
IUPAC Name |
2-[[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-2-18-11-6-4-3-5-10(11)7-8-12(15)14-9-13(16)17/h3-8H,2,9H2,1H3,(H,14,15)(H,16,17)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXVIRHVMNRQBY-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3Z)-3-{amino[4-(3,4-dichlorophenyl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B2478723.png)





![N-[(piperidin-2-yl)methyl]acetamide hydrochloride](/img/structure/B2478733.png)
![2-Benzyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole](/img/structure/B2478736.png)


![2-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-methoxybenzamide](/img/structure/B2478740.png)
![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2478741.png)
![5,6-Dimethyl-3-[2-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2478742.png)

